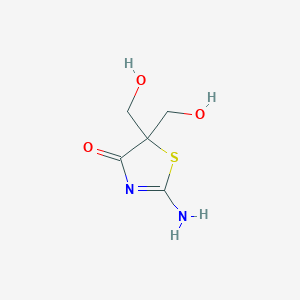
4(5H)-Thiazolone, 2-amino-5,5-bis(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(5H)-Thiazolone, 2-amino-5,5-bis(hydroxymethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4(5H)-Thiazolone, 2-amino-5,5-bis(hydroxymethyl)- is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and pathways involved in oxidative stress, inflammation, and microbial growth.
Biochemical and Physiological Effects
Studies have shown that 4(5H)-Thiazolone, 2-amino-5,5-bis(hydroxymethyl)- possesses a range of biochemical and physiological effects. It has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4(5H)-Thiazolone, 2-amino-5,5-bis(hydroxymethyl)- is its ease of synthesis and relatively low cost. Additionally, the compound exhibits potent biological activity at relatively low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4(5H)-Thiazolone, 2-amino-5,5-bis(hydroxymethyl)-. One area of interest is the development of novel derivatives with improved solubility and potency. Additionally, the compound's potential use as a chelating agent and fluorescent probe could be further explored. Finally, the compound's potential therapeutic applications in various diseases, such as cancer and neurodegenerative disorders, warrant further investigation.
Conclusion
In conclusion, 4(5H)-Thiazolone, 2-amino-5,5-bis(hydroxymethyl)- is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound exhibits potent antimicrobial, anti-inflammatory, and antioxidant properties and has been investigated for its potential use as a chelating agent, a fluorescent probe, and a corrosion inhibitor. While the compound has some limitations, its ease of synthesis and potent biological activity make it a useful tool for studying various biological processes. Future research on the compound's potential therapeutic applications and the development of novel derivatives could lead to significant advances in various fields of scientific research.
Synthesemethoden
The synthesis of 4(5H)-Thiazolone, 2-amino-5,5-bis(hydroxymethyl)- involves the reaction of thiosemicarbazide with formaldehyde and acetaldehyde. The product obtained is then treated with potassium hydroxide to yield the desired compound. The synthesis method is relatively simple and has been well-established in the literature.
Wissenschaftliche Forschungsanwendungen
4(5H)-Thiazolone, 2-amino-5,5-bis(hydroxymethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties. Additionally, it has been investigated for its potential use as a chelating agent, a fluorescent probe, and a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
501911-06-4 |
|---|---|
Produktname |
4(5H)-Thiazolone, 2-amino-5,5-bis(hydroxymethyl)- |
Molekularformel |
C5H8N2O3S |
Molekulargewicht |
176.2 g/mol |
IUPAC-Name |
2-amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C5H8N2O3S/c6-4-7-3(10)5(1-8,2-9)11-4/h8-9H,1-2H2,(H2,6,7,10) |
InChI-Schlüssel |
UXAMZAMCUIUMQV-UHFFFAOYSA-N |
SMILES |
C(C1(C(=O)N=C(S1)N)CO)O |
Kanonische SMILES |
C(C1(C(=O)N=C(S1)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B184834.png)
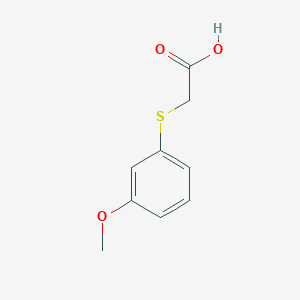
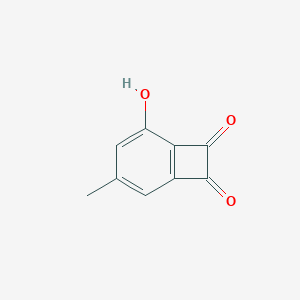

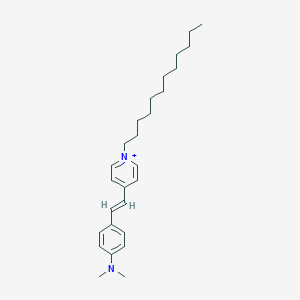



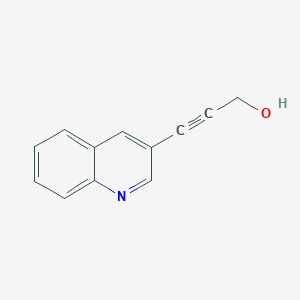

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)


![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)